molecular formula C12H13BrO4 B028310 1-(3,5-Diacetoxyphenyl)-1-bromoethane CAS No. 1026420-83-6

1-(3,5-Diacetoxyphenyl)-1-bromoethane

Cat. No.: B028310
CAS No.: 1026420-83-6
M. Wt: 301.13 g/mol
InChI Key: ZYSHBERCPPDDCB-UHFFFAOYSA-N
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Description

1-(3,5-Diacetoxyphenyl)-1-bromoethane is an organic compound characterized by the presence of a bromoethane group attached to a phenyl ring substituted with two acetoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane typically involves the bromination of 3,5-diacetoxyacetophenone. One common method is the α-bromination of acetophenones using sodium bromide and chloroform in a biphasic electrolysis setup with sulfuric acid as a supporting electrolyte . This method is advantageous due to its high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Diacetoxyphenyl)-1-bromoethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Coupling Products: Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

1-(3,5-Diacetoxyphenyl)-1-bromoethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Diacetoxyphenyl)-1-bromoethane involves its reactivity as a brominated compound. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is crucial in its applications in organic synthesis and drug development.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[3-acetyloxy-5-(1-bromoethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSHBERCPPDDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463870
Record name 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026420-83-6
Record name 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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